Spectroscopic Data for (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one: An In-depth Technical Guide
Spectroscopic Data for (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one: An In-depth Technical Guide
Introduction
(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is a chiral α-hydroxy ketone of significant interest in pharmaceutical development due to its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemistry and functional group arrangement necessitate a robust and multi-faceted analytical approach to ensure identity, purity, and quality. This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals. The focus is not merely on the data itself, but on the underlying principles that govern the spectroscopic behavior of this molecule, thereby providing a framework for logical analysis and problem-solving in a laboratory setting.
Molecular Structure and Key Spectroscopic Features
The structure of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, with its chiral center and electron-withdrawing difluorophenyl group, gives rise to a unique spectroscopic fingerprint. Understanding the interplay between these structural elements is paramount for accurate spectral interpretation.
Caption: Molecular structure of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a fundamental tool for elucidating the structure of organic molecules. For the title compound, the ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one. These predictions are based on established chemical shift principles and data from analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ (C3) | 1.4 - 1.6 | Doublet (d) | ~7 | Coupled to the methine proton (C2-H). |
| CH (C2) | 5.1 - 5.3 | Quartet (q) | ~7 | Coupled to the three methyl protons. May show further coupling to the hydroxyl proton depending on the solvent and concentration. |
| OH | 3.5 - 5.5 | Broad Singlet (br s) or Doublet (d) | Variable | The chemical shift and multiplicity are highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. In a non-protic, anhydrous solvent like DMSO-d₆, coupling to the C2-H may be observed.[1][2] |
| Aromatic H (C6') | 7.0 - 7.2 | Triplet of doublets (td) or Multiplet (m) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | Coupled to the adjacent aromatic proton and the fluorine at C2'. |
| Aromatic H (C5') | 7.2 - 7.4 | Multiplet (m) | Complex coupling pattern due to coupling with adjacent protons and the fluorine at C4'. | |
| Aromatic H (C3') | 7.9 - 8.1 | Triplet of doublets (td) | J(H-H) ≈ 8-9, J(H-F) ≈ 6-7 | Coupled to the adjacent aromatic protons and the fluorine at C4'. |
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.[3]
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the presence of two fluorine atoms, the ¹³C NMR spectrum will exhibit characteristic C-F couplings, which are invaluable for structural confirmation.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Notes |
| CH₃ (C3) | 20 - 25 | Singlet (s) | - | |
| CH (C2) | 68 - 72 | Singlet (s) | - | |
| C=O (C1) | 195 - 205 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-25, ⁴J(C-F) ≈ 3-5 | Coupled to both fluorine atoms. |
| C1' | 120 - 125 | Doublet (d) | ²J(C-F) ≈ 15-20 | |
| C2' | 160 - 165 | Doublet of doublets (dd) | ¹J(C-F) ≈ 250-260, ³J(C-F) ≈ 10-15 | Directly bonded to fluorine. |
| C3' | 104 - 108 | Triplet (t) | ²J(C-F) ≈ 25-30 | Coupled to both fluorine atoms. |
| C4' | 165 - 170 | Doublet of doublets (dd) | ¹J(C-F) ≈ 250-260, ³J(C-F) ≈ 10-15 | Directly bonded to fluorine. |
| C5' | 112 - 116 | Doublet (d) | ²J(C-F) ≈ 20-25 | |
| C6' | 130 - 135 | Singlet (s) or small doublet | ⁴J(C-F) ≈ 1-3 |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations may be beneficial to reduce acquisition time.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Several hundred to several thousand scans are typically required due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the presence of two fluorine atoms in distinct chemical environments, ¹⁹F NMR is a highly informative technique for characterizing this molecule. ¹⁹F NMR offers a wide chemical shift range and high sensitivity.[4][5]
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| F (at C2') | -105 to -115 | Doublet of doublets (dd) | ³J(F-F) ≈ 5-10, ³J(F-H) ≈ 8-10 | Coupled to the other fluorine and the adjacent aromatic proton. |
| F (at C4') | -100 to -110 | Doublet of doublets (dd) | ³J(F-F) ≈ 5-10, ³J(F-H) ≈ 6-7 | Coupled to the other fluorine and the adjacent aromatic proton. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H stretch | Alcohol |
| 3000 - 2850 | Medium | C-H stretch | Alkyl |
| ~3100 | Weak | C-H stretch | Aromatic |
| 1700 - 1680 | Strong | C=O stretch | Ketone (conjugated) |
| 1620 - 1580 | Medium | C=C stretch | Aromatic ring |
| 1280 - 1100 | Strong | C-F stretch | Aryl fluoride |
| 1250 - 1050 | Strong | C-O stretch | Alcohol |
The carbonyl (C=O) stretching frequency is expected to be slightly lower than that of a simple aliphatic ketone (around 1715 cm⁻¹) due to conjugation with the aromatic ring.[6] The hydroxyl (O-H) stretch will appear as a broad band, characteristic of hydrogen-bonded alcohols.[7]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a transparent disk.[8]
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Fragmentation Pattern
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 186.05 (for C₉H₈F₂O₂).
-
Key Fragment Ions:
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the chiral center is a likely fragmentation pathway for α-hydroxy ketones. This would result in the loss of a CH₃CHO radical (mass 44) or a C₇H₃F₂O radical (mass 141).
-
Loss of water (M-18): Dehydration is a common fragmentation for alcohols, which would lead to a peak at m/z = 168.
-
Aromatic Fragments: Fragmentation of the difluorophenyl ring can lead to characteristic ions. For example, the difluorobenzoyl cation [C₇H₃F₂O]⁺ at m/z = 141 is a probable fragment.
-
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The comprehensive spectroscopic analysis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, utilizing ¹H, ¹³C, ¹⁹F NMR, IR, and MS, provides a robust methodology for its unambiguous identification and characterization. The interplay of the chiral center, the α-hydroxy ketone functionality, and the difluorophenyl ring results in a unique and predictable set of spectroscopic data. This guide serves as a foundational resource for scientists engaged in the synthesis, quality control, and development of pharmaceuticals involving this key intermediate.
References
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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